2-Piperazinopyridine

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

2-Piperazinopyridine (also known as 1-(2-Pyridyl)piperazine or 2-(1-Piperazinyl)pyridine) is a heterocyclic building block consisting of a pyridine ring linked at the 2-position to a piperazine moiety. This compound belongs to the pyridinylpiperazine class and serves as a core structural motif in numerous pharmacologically active agents.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 34803-66-2
Cat. No. B128488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazinopyridine
CAS34803-66-2
Synonyms1-(Pyridin-2-yl)piperazine;  2-(Piperazin-1-yl)pyridine;  2-Pyridylpiperazine;  4-(2-Pyridinyl)piperazine;  4-(2-Pyridyl)piperazine;  N-(2-Pyridyl)piperazine;  N-Pyridin-2-ylpiperazine;  NSC 137781;  NSC 26624; 
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=N2
InChIInChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2
InChIKeyGZRKXKUVVPSREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazinopyridine (CAS 34803-66-2) Chemical Profile for Procurement and Selection


2-Piperazinopyridine (also known as 1-(2-Pyridyl)piperazine or 2-(1-Piperazinyl)pyridine) is a heterocyclic building block consisting of a pyridine ring linked at the 2-position to a piperazine moiety [1]. This compound belongs to the pyridinylpiperazine class and serves as a core structural motif in numerous pharmacologically active agents [2]. It is recognized as a selective α2-adrenoceptor antagonist (Ki = 37 nM) [3] and is also identified as the active metabolite of the antipsychotic veterinary drug Azaperone .

α2-Adrenoceptor antagonist research — reported selective probe for adrenergic pharmacology studies.
Azaperone metabolite identification — active metabolite reference standard for veterinary drug metabolism research.
Heterocyclic building block — 2-pyridylpiperazine core for medicinal chemistry and GPCR ligand exploration.

Why 2-Piperazinopyridine Cannot Be Casually Substituted with Other Heteroaryl Piperazines in Research Protocols


Superficially similar heteroaryl piperazines—such as the 3-pyridyl isomer, 4-pyridyl isomer, or 2-pyrimidinyl analog—cannot be used interchangeably with 2-piperazinopyridine. The position of the pyridyl nitrogen (2- vs. 3- vs. 4-position) fundamentally alters receptor subtype selectivity profiles [1]. Additionally, substituting a pyridine with a pyrimidine ring dramatically changes affinity at key targets such as the α2-adrenergic receptor and 5-HT1A receptor [2]. Even replacing the piperazine ring with a piperidine ring causes a 180° flip in ligand binding orientation, altering pharmacological outcomes [3]. These structural differences produce quantifiable variations in binding affinities and functional activities, making precise compound selection critical for reproducible research.

2-Piperazinopyridine3-/4-Pyridyl isomersPositional isomerism alters sigma receptor subtype preference.May shift from σ2 to σ1 engagement, affecting pathway-specific readouts.
2-Piperazinopyridine2-Pyrimidinyl analogHeterocycle replacement introduces 5-HT1A partial agonism.α2-adrenergic affinity profile may differ; dual activity may confound selective studies.
Piperazine corePiperidine analogRing change causes 180° binding orientation flip at D2 receptor.Altered key residue interactions can modify functional assay outcomes.

2-Piperazinopyridine: Direct Comparative Evidence for Scientific Selection


Sigma Receptor Subtype Selectivity: 2-Pyridyl vs. 3- and 4-Pyridyl Isomers

The 2-pyridylpiperazine scaffold (the parent core of 2-piperazinopyridine) favors σ2 receptors, whereas the 3-pyridyl and 4-pyridyl isomers favor σ1 receptors [1]. This positional isomerism directly dictates which sigma receptor subtype is engaged, a critical consideration for researchers studying methamphetamine abuse, cocaine-induced convulsions, or cancer cell proliferation pathways.

Sigma subtype selectivity
Head-to-head
2-Pyridyl favors σ2 receptor; 3- and 4-pyridyl favor σ1 receptor
Isomer choice determines sigma receptor subtype engagement.
Qualitative binding preference from radioligand displacement assays.
Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

α2-Adrenergic Receptor Affinity: 2-Pyridyl vs. 2-Pyrimidinyl Direct Comparison

2-Piperazinopyridine demonstrates a Ki of 37 nM at the α2-adrenergic receptor [1]. In contrast, its 2-pyrimidinyl analog (1-(2-pyrimidinyl)piperazine) shows higher affinity with a Ki range of 7.3-40 nM [2]. The pyrimidinyl analog also exhibits partial agonist activity at 5-HT1A receptors (Ki = 414 nM, Emax = 54%), a property not documented for 2-piperazinopyridine at comparable levels [2].

α2-Adrenergic affinity
Reported
Ki = 37 nM (2-piperazinopyridine) vs. 7.3–40 nM (2-pyrimidinyl analog)
Comparable α2 affinity, but pyrimidinyl analog adds 5-HT1A partial agonism.
Values from bovine/calf cortex membrane assays; cross-study comparison.
Adrenergic pharmacology Receptor binding Anxiolytic drug development

Dopamine D4 Receptor Affinity: 2-Pyridylpiperazine vs. 2-Pyrimidinylpiperazine Derivatives

Aryl piperazine derivatives bearing the 2-pyridine group exhibit distinct binding profiles compared to their 2-pyrimidine counterparts. For CH2-linked analogs, the 2-pyridine derivative shows D4 receptor Ki = 3.5 ± 0.2 nM, whereas the corresponding 2-pyrimidine analog shows D4 Ki = 6.2 ± 0.3 nM [1]. At 5-HT1A receptors, the 2-pyridine derivative displays Ki = 1.1 ± 0.1 nM compared to 8.6 ± 0.7 nM for the 2-pyrimidine analog [1].

D4/5-HT1A binding
Head-to-head
2-Pyridine derivative: D4 Ki 3.5 nM, 5-HT1A Ki 1.1 nM; 2-pyrimidine: D4 Ki 6.2 nM, 5-HT1A Ki 8.6 nM
2-Pyridine scaffold provides 1.8× (D4) to 7.8× (5-HT1A) higher affinity.
Cloned human receptors, HEK293 cells; supports lead optimization strategies.
Dopamine receptor pharmacology CNS drug discovery Structure-activity relationship

Physicochemical Properties: Water Solubility and LogP Differentiation from Analogs

2-Piperazinopyridine exhibits exceptionally high aqueous solubility (>500 g/L at 20°C) and a moderate LogP of 0.7-0.89 . These properties contrast with other heteroaryl piperazines that may have lower solubility or higher lipophilicity, directly impacting buffer compatibility, dosing in in vitro assays, and formulation strategies.

Aqueous solubility
Data to verify
>500 g/L at 20°C; LogP 0.7–0.89
Exceptionally high solubility simplifies assay preparation without DMSO.
Class-level inference; open literature comparator data limited.
Pre-formulation Solubility screening Physicochemical profiling

Synthetic Versatility: Selective Lithiation Enables Regioselective Functionalization

The three isomers of pyridylpiperazine (2-, 3-, and 4-pyridyl) have been selectively lithiated for the first time using a superbase (BuLi-LiDMAE) [1]. The 2-pyridyl isomer undergoes mono lithiation alpha to the pyridine nitrogen, enabling access to diverse pharmacophores not easily prepared by alternative routes such as SNAr or Pd-catalyzed amination [1]. This methodology overcomes the chelating influence of the basic piperazine nitrogens that typically prevent selective functionalization [1].

Regioselective lithiation
Method context
BuLi-LiDMAE superbase enables alpha-lithiation of 2-pyridylpiperazine
Provides access to substituted 2-pyridyl scaffolds not accessible via SNAr or Pd coupling.
Synthetic methodology from Gros & Fort; class-level evidence for isomer-specific functionalization.
Synthetic methodology C-H functionalization Medicinal chemistry building blocks

Ligand Binding Orientation: Piperazine vs. Piperidine Drives 180° Flip at D2 Receptor

Molecular dynamics simulations reveal that replacing the piperazine ring with a piperidine ring in otherwise identical 2-pyridyl-based ligands causes a dramatic shift in binding orientation at the dopamine D2 receptor [1]. The piperazine-containing ligand (analogous to the 2-piperazinopyridine scaffold) is 'flipped' and rotated by 180° about its longitudinal axis compared to the piperidine analog, with the pyridine ring positioned deepest in the binding pocket [1]. This altered orientation enables the basic nitrogen of the piperazine ring to engage the conserved aspartate residue in TM3, a critical interaction for dopaminergic agonists [1].

Binding orientation
Head-to-head
Piperazine vs. piperidine: 180° flip at D2R; piperazine engages TM3 aspartate
Piperazine ring essential for conserved GPCR activation motif engagement.
Molecular dynamics simulations; qualitative pose difference.
Molecular docking GPCR pharmacology Structure-based drug design

2-Piperazinopyridine: Validated Application Scenarios Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Research

2-Piperazinopyridine serves as the core scaffold for developing σ2-preferring ligands. As demonstrated by Stavitskaya et al., the 2-pyridyl isomer favors σ2 receptors, whereas 3- and 4-pyridyl isomers favor σ1 receptors [1]. Researchers investigating σ2-mediated pathways—including studies on methamphetamine neurotoxicity, cancer cell proliferation, or cocaine-induced convulsions—should specifically select the 2-pyridyl scaffold to achieve subtype selectivity.

Selective α2-Adrenergic Antagonist Tool Compound Studies

With a defined Ki of 37 nM at α2-adrenergic receptors and minimal confounding activity at 5-HT1A receptors compared to the pyrimidinyl analog [1], 2-piperazinopyridine is an appropriate tool compound for in vitro studies requiring selective α2 antagonism. This contrasts with 1-(2-pyrimidinyl)piperazine, which exhibits significant 5-HT1A partial agonism (Ki = 414 nM, Emax = 54%) and would confound interpretation of adrenergic pharmacology experiments .

D4 and 5-HT1A Receptor-Targeted Medicinal Chemistry

Head-to-head binding data show that 2-pyridine-containing aryl piperazines exhibit 1.8-fold higher D4 affinity and 7.8-fold higher 5-HT1A affinity compared to their 2-pyrimidine counterparts [1]. Medicinal chemists optimizing lead series for these CNS targets should prioritize the 2-pyridylpiperazine scaffold to maximize baseline potency and reduce the synthetic burden of affinity optimization.

High-Throughput Screening (HTS) Assay Development

The exceptionally high aqueous solubility (>500 g/L at 20°C) [1] makes 2-piperazinopyridine particularly suitable for HTS assay development. This solubility profile enables the preparation of concentrated aqueous stock solutions without DMSO, reducing solvent artifacts and precipitation issues in automated liquid handling systems—a practical procurement consideration for screening facilities.

Application
Selection Property
Validation Focus
Sigma-2 receptor pathway studies
2-Pyridyl positional isomer (favors σ2 over σ1)
Sigma subtype selectivity in radioligand binding
α2-Adrenoceptor antagonist tool research
Pure α2 antagonist profile without 5-HT1A partial agonism
α2 vs. 5-HT1A selectivity confirmation
D4/5-HT1A receptor-targeted medicinal chemistry
2-Pyridyl scaffold for higher D4 and 5-HT1A affinity
Head-to-head binding assays against 2-pyrimidine scaffold
HTS assay development
High aqueous solubility for DMSO-free stock preparation
Buffer compatibility and compound precipitation monitoring
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